
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-2-(tritylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-trityl-L-asparagine is an organic compound widely used in peptide synthesis. It is a derivative of asparagine, an amino acid, and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl group. These protecting groups are crucial in preventing side reactions during peptide synthesis, making Fmoc-N-trityl-L-asparagine a valuable reagent in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-trityl-L-asparagine typically involves several steps:
Crystallization: Formation of N’-Trityl-L-asparagine crystals.
Centrifugation: Extraction of N’-Trityl-L-asparagine crystals.
Washing: Removal of residual starting materials.
Extraction: Obtaining N-Acetyl-L-asparagine.
Industrial Production Methods
Industrial production of Fmoc-N-trityl-L-asparagine follows similar steps but on a larger scale. The process ensures high purity by effectively removing residual synthetic materials such as trifluoroacetic acid, maleic anhydride, and epichlorohydrin .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-N-trityl-L-asparagine undergoes various chemical reactions, including:
Deprotection: Removal of the trityl group using trifluoroacetic acid (TFA).
Coupling Reactions: Standard peptide coupling procedures are used to incorporate Fmoc-N-trityl-L-asparagine into peptides.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.
Carbodiimide Reagents: Used in peptide coupling reactions to activate carboxyl groups.
Major Products Formed
The major products formed from these reactions are peptides with Fmoc-N-trityl-L-asparagine incorporated at specific positions, depending on the synthesis requirements .
Applications De Recherche Scientifique
Fmoc-N-trityl-L-asparagine has several applications in scientific research:
Peptide Synthesis: Used as a protecting group to prevent side reactions during peptide synthesis.
Fluorescent Probes: Can be used as a fluorescent probe in biochemical research and analysis.
Biological Studies: Utilized in the study of protein interactions and functions.
Mécanisme D'action
The primary mechanism of action of Fmoc-N-trityl-L-asparagine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino end of the asparagine, preventing unwanted reactions during the synthesis process. The trityl group protects the side chain amide, ensuring the integrity of the peptide being synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Asn-OH: Similar to Fmoc-N-trityl-L-asparagine but lacks the trityl group, making it less effective in preventing side reactions.
Fmoc-Gln (Trt)-OH: Another Fmoc-protected amino acid with a trityl group, used in peptide synthesis.
Uniqueness
Fmoc-N-trityl-L-asparagine is unique due to its dual protecting groups, which provide enhanced stability and prevent side reactions during peptide synthesis. This makes it a preferred choice in complex peptide synthesis .
Propriétés
Formule moléculaire |
C38H32N2O5 |
|---|---|
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C38H32N2O5/c41-35(39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-34(36(42)43)40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,40H,24-25H2,(H,42,43)(H,39,41,44)/t34-/m0/s1 |
Clé InChI |
WSIODVLCEUGFMJ-UMSFTDKQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC(=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


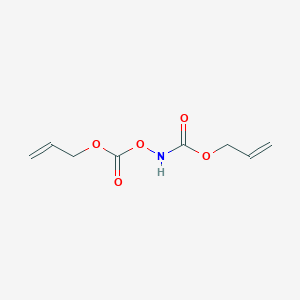
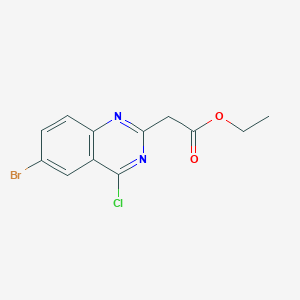

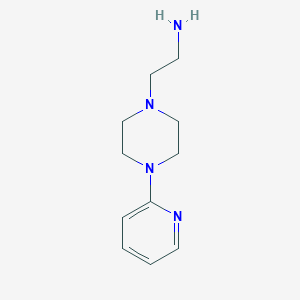
![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
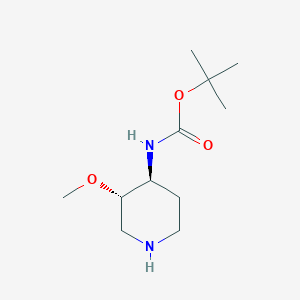
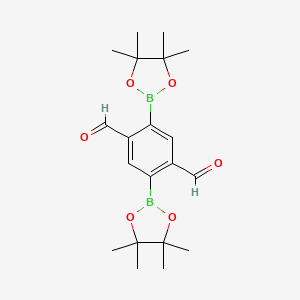
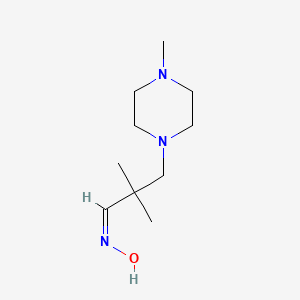
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
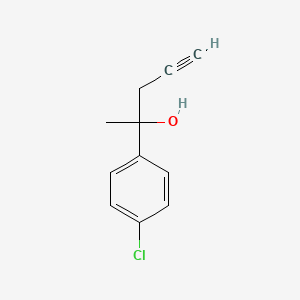
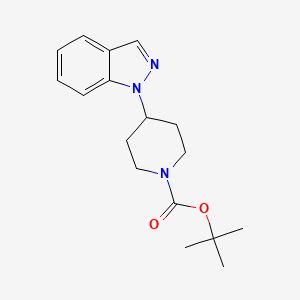
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)
